molecular formula C16H23N3O5 B5616295 6-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

6-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B5616295
M. Wt: 337.37 g/mol
InChI Key: CCOHMYJAOSIEDA-UHFFFAOYSA-N
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Description

Introduction This compound belongs to a class of complex organic compounds known for their diverse chemical reactions and structural characteristics, which often make them subjects of study in medicinal and synthetic organic chemistry.

Synthesis Analysis The synthesis of related pyrimidinedione derivatives involves efficient methodologies such as Fe3O4@TiO2 nanocomposite-catalyzed condensation reactions, offering high yields within short periods under mild conditions (Fakheri-Vayeghan, Abdolmohammadi, & Kia‐Kojoori, 2018). Additionally, methods for creating spiro compounds, which form part of the molecular structure, involve domino cycloaddition reactions, indicative of the complexity and versatility in constructing such molecular frameworks (Liu et al., 2021).

Molecular Structure Analysis The molecular structure of compounds similar to "6-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione" involves intricate arrangements of spiro frameworks and heterocyclic systems. This complexity often requires comprehensive analysis techniques such as NMR, MS, and X-ray crystallography to elucidate (Sharifkanov et al., 2001).

Chemical Reactions and Properties These compounds undergo various chemical reactions, including cycloaddition and Michael-type reactions, which contribute to their significant synthetic versatility. They can interact with different reagents, leading to a wide array of derivative compounds with varied properties and potential applications (Walsh & Wamhoff, 1989).

Physical Properties Analysis The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior and application potential of these compounds. While specific data for the exact compound may not be available, closely related derivatives have been studied to understand their physical characteristics and how they influence their chemical reactivity and applications.

Chemical Properties Analysis Chemical properties, including reactivity with various chemical groups, stability under different conditions, and the ability to undergo transformations into other chemical entities, are essential for the application of these compounds in synthetic chemistry and potentially in pharmaceuticals. The versatility in chemical reactions, as demonstrated by their synthetic pathways, highlights their chemical reactivity and potential utility in various chemical contexts.

References (Sources)

properties

IUPAC Name

6-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carbonyl)-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-17-11(10-13(21)18(2)15(17)23)14(22)19-7-5-16(6-8-19)12(20)4-3-9-24-16/h10,12,20H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOHMYJAOSIEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)C(=O)N2CCC3(CC2)C(CCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

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